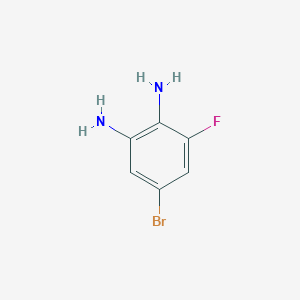

5-Bromo-3-fluorobenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKZRRLKJAXHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378331 | |

| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-69-3 | |

| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenediamine, 5-bromo-3-fluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-3-fluorobenzene-1,2-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of bromine, fluorine, and vicinal diamine functionalities on a benzene ring offers multiple reactive sites for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The incorporation of a fluorine atom can significantly influence the physicochemical properties of resulting compounds, potentially enhancing metabolic stability and binding affinity, which are critical parameters in drug discovery.[1] This technical guide provides a summary of the available chemical properties and safety information for this compound.

Chemical Properties

A summary of the known chemical properties of this compound is presented in the table below. It is important to note that while basic identifiers and some physical characteristics are available from chemical suppliers, crucial experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrFN₂ | [1][2] |

| Molecular Weight | 205.03 g/mol | [2] |

| CAS Number | 517920-69-3 | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. While some suppliers offer access to this data upon request, it is not openly published.[4] For reference, the general spectral regions for related compounds are discussed below:

-

¹H NMR: Aromatic protons in phenylenediamine derivatives typically appear in the range of 6.0-7.5 ppm. The amino protons (-NH₂) would likely appear as a broad singlet. The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and fluorine substituents.

-

¹³C NMR: Aromatic carbons in benzene derivatives resonate between 100 and 160 ppm. The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms would be expected to show characteristic shifts and C-F coupling.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations would be expected in the fingerprint region below 1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Reactivity and Potential Applications

While specific experimental protocols for the synthesis and reactions of this compound are not detailed in the available literature, the reactivity can be inferred from the general behavior of o-phenylenediamines.

A primary application of o-phenylenediamines is in the synthesis of quinoxalines through condensation with α-dicarbonyl compounds. This reaction is a cornerstone in heterocyclic chemistry and provides a pathway to a class of compounds with diverse biological activities. The presence of the bromo and fluoro substituents on the phenylenediamine ring would likely influence the electronic properties and reactivity of the resulting quinoxaline derivatives, potentially leading to novel therapeutic agents.

The workflow for a typical quinoxaline synthesis is depicted below.

Caption: General workflow for the synthesis of quinoxaline derivatives.

The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine can improve metabolic stability, bioavailability, and binding affinity.[5] Therefore, this compound serves as a valuable starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance. The following is a summary of the key safety information:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, remove to fresh air. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While its basic chemical identifiers and some safety information are available, a comprehensive public dataset of its physicochemical properties and detailed experimental protocols is currently lacking. Further research and publication of this data would be invaluable to the scientific community to fully exploit the potential of this compound in the development of novel drugs and materials. Researchers and drug development professionals are advised to obtain detailed analytical data directly from suppliers or through their own experimental characterization.

References

5-Bromo-3-fluorobenzene-1,2-diamine: A Technical Guide for Researchers

CAS Number: 517920-69-3

A Core Building Block for Innovations in Drug Discovery and Materials Science

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 5-Bromo-3-fluorobenzene-1,2-diamine. This trifunctional aromatic compound is a valuable building block in the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a fluorine atom, offers a versatile platform for creating novel compounds with tailored properties.

Physicochemical and Spectral Data

This compound is a solid at room temperature with a molecular formula of C₆H₆BrFN₂ and a molecular weight of approximately 205.03 g/mol .[1] Commercial grades of this compound are typically available with a purity of 95-98%.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 517920-69-3 | [1] |

| Molecular Formula | C₆H₆BrFN₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 95-98% | [1][2] |

| Density | ~1.8 g/cm³ (predicted) | [3] |

| Refractive Index | ~1.66 (predicted) | [3] |

| Storage | Store in a cool, dry, dark place at 2-8°C |

Expected Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the four protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine, fluorine, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of a substituted aromatic diamine, with the carbons attached to the electronegative fluorine and bromine atoms, as well as the amino groups, showing distinct resonances.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), as well as C-N, C-F, and C-Br stretching vibrations.

Synthesis and Reactivity

Synthesis

A plausible and common synthetic route to this compound involves the reduction of the corresponding nitroaniline precursor, 5-bromo-3-fluoro-2-nitroaniline. This transformation can be achieved using various reducing agents.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Reaction: Reduction of 5-bromo-3-fluoro-2-nitroaniline.

-

Reagents and Equipment:

-

5-bromo-3-fluoro-2-nitroaniline

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid (for catalytic hydrogenation, e.g., HCl) or Base (for workup with SnCl₂, e.g., NaOH)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

-

-

Procedure (using SnCl₂·2H₂O):

-

To a solution of 5-bromo-3-fluoro-2-nitroaniline in ethanol, add an excess of Tin(II) chloride dihydrate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous solution of sodium hydroxide until the solution is alkaline.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

-

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its ability to serve as a precursor for more complex heterocyclic structures, most notably benzimidazoles. The ortho-diamine functionality readily undergoes condensation reactions with carboxylic acids, aldehydes, or their derivatives.

Experimental Protocol: General Synthesis of 6-Bromo-4-fluoro-1H-benzimidazoles

-

Reaction: Condensation of this compound with a carboxylic acid.

-

Reagents and Equipment:

-

This compound

-

Carboxylic acid (R-COOH)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), or mineral acids like HCl)

-

High-boiling solvent (optional, depending on the method)

-

Reaction vessel suitable for high temperatures, condenser.

-

-

Procedure (Phillips Condensation):

-

Combine this compound and a slight excess of the desired carboxylic acid.

-

Add a dehydrating acid catalyst, such as polyphosphoric acid.

-

Heat the mixture to a high temperature (typically 150-250°C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it into a beaker of ice water.

-

Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude benzimidazole product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Applications in Drug Discovery

The unique structural features of this compound make it a valuable starting material in drug discovery programs.

1. Benzimidazole Scaffolds:

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine and bromine atoms into the benzimidazole core, facilitated by the use of this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications through cross-coupling reactions.

2. Protein Degradation (PROTACs):

This compound is categorized as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

Logical Workflow for PROTAC Synthesis using this compound:

Caption: A logical workflow for the synthesis of a PROTAC molecule.

In this workflow, the benzimidazole core, derived from this compound, can be further functionalized. The bromine atom is a key reactive site for introducing a linker, which is then connected to a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest. This modular approach allows for the rational design and synthesis of potent and selective protein degraders.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

In case of accidental exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on first aid measures, firefighting procedures, and disposal.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. Its versatile reactivity, particularly in the synthesis of substituted benzimidazoles, provides a robust platform for creating diverse molecular architectures. For researchers in drug discovery, this compound offers a gateway to new chemical entities, including potent protein degraders. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

A Technical Overview of 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of 5-Bromo-3-fluorobenzene-1,2-diamine, a halogenated phenylenediamine derivative. It covers the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and its applications, particularly as a building block in medicinal chemistry and materials science.

IUPAC Nomenclature

The formal and correct International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

The naming follows standard IUPAC rules for substituted benzene rings:

-

Parent Structure : The benzene ring with two amine groups (-NH₂) is identified as benzene-1,2-diamine (formerly o-phenylenediamine). The amine groups are assigned the highest priority for numbering.

-

Numbering : The carbon atoms attached to the amine groups are designated as locants 1 and 2. The ring is then numbered to assign the lowest possible locants to the remaining substituents. Numbering from the amine at C2 towards the fluorine atom gives the substituents the locants 3 (fluoro) and 5 (bromo). This set of locants {3, 5} is lower than the alternative {4, 6}.

-

Alphabetical Order : The substituents are prefixed to the parent name in alphabetical order: "Bromo" before "fluoro".

This results in the unambiguous name: this compound.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis and material design. Key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 517920-69-3 | [1][2] |

| Molecular Formula | C₆H₆BrFN₂ | [1][3] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [1] |

Synthesis Pathway and Experimental Protocol

This compound is typically synthesized from a substituted nitroaniline precursor. A common synthetic route involves the reduction of a nitro group to an amine.

The logical flow for a representative synthesis is outlined below. This process starts with a commercially available precursor, 4-bromo-2-fluoro-6-nitroaniline, and proceeds via a standard reduction reaction.

This protocol is a representative example for the synthesis of substituted benzene-1,2-diamines via nitro group reduction.

Materials:

-

4-Bromo-2-fluoro-6-nitroaniline (1 equivalent)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)

-

Ethanol (or a similar solvent like ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup : A suspension of 4-bromo-2-fluoro-6-nitroaniline in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reducing Agent : Stannous chloride dihydrate is added to the suspension.

-

Reaction : The reaction mixture is heated to reflux and maintained for several hours (e.g., 14 hours), with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).[4]

-

Cooling and Concentration : After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure (in vacuum).[4]

-

Workup : The residue is diluted with ethyl acetate.[4] The mixture is then carefully neutralized and basified by partitioning with a saturated aqueous sodium bicarbonate solution. This step quenches the reaction and precipitates tin salts.

-

Filtration : The resulting slurry is filtered through a pad of Celite to remove the inorganic solids. The filter cake is washed with additional portions of ethyl acetate to recover all the product.[4]

-

Extraction and Drying : The organic filtrate is separated from the aqueous layer. The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuum to yield the crude product.[4]

-

Purification : If necessary, the crude 5-bromo-3-methylbenzene-1,2-diamine can be further purified by column chromatography or recrystallization.

Applications in Research and Development

As a substituted o-phenylenediamine, this compound is a valuable building block for the synthesis of various heterocyclic systems. The ortho-diamine functionality is a key precursor for forming five and six-membered rings.

-

Heterocycle Synthesis : It can be used to synthesize substituted benzimidazoles, quinoxalines, and phenazines, which are important scaffolds in medicinal chemistry.

-

Protein Degrader Building Blocks : The compound is classified within the family of protein degrader building blocks, suggesting its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[1]

-

Ligand Development : The diamine moiety can act as a bidentate ligand for coordinating with metal ions, making it useful in the synthesis of organometallic complexes.[5] These complexes can have applications in catalysis or as functional materials.[5]

References

In-Depth Technical Guide: 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-fluorobenzene-1,2-diamine, a key building block in contemporary drug discovery and material science. This document details its chemical identity, synthesis, and potential applications, with a focus on its emerging role in the development of targeted protein degraders.

Chemical Identity and Synonyms

This compound is an aromatic diamine with the chemical formula C₆H₆BrFN₂ and a molecular weight of approximately 205.03 g/mol .[1][2] It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound [2][3][4]

| Identifier Type | Identifier |

| Systematic Name | This compound |

| CAS Number | 517920-69-3 |

| MDL Number | MFCD03094270 |

| Other Names | 5-Bromo-2,3-diaminofluorobenzene |

| 1,2-Benzenediamine, 5-bromo-3-fluoro- | |

| 5-Bromo-3-fluoro-benzene-1,2-diamine | |

| 5-Bromo-3-fluorophenylene-1,2-diamine | |

| InChI | InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |

| InChI Key | OZKZRRLKJAXHQA-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a solid at room temperature and is classified as a protein degrader building block.[1][2] While detailed experimental data for this specific molecule is not widely published, its structural analogues provide insights into its chemical behavior.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrFN₂ | [1][2] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [1][4] |

Synthesis and Experimental Protocols

For instance, the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene from 3,5-dichloro-4-fluoroaniline proceeds via a tubular diazotization reaction to form a diazonium salt intermediate. This intermediate is then reacted with cuprous bromide in hydrobromic acid.[5] A similar strategy could be envisioned for the synthesis of this compound, likely starting from a suitably substituted nitroaniline and involving reduction of the nitro groups to amines at a late stage.

Proposed Synthetic Workflow:

Caption: Proposed general synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a building block for the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation.[4]

PROTACs (Proteolysis Targeting Chimeras)

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The diamine functionality of this compound can serve as a key anchor point for linking to either the target protein ligand or the E3 ligase ligand.

Logical Relationship in PROTAC Assembly:

Caption: Logical workflow for the incorporation of the diamine into a PROTAC molecule.

Kinase Inhibitors

Aromatic diamines are also common scaffolds in the development of kinase inhibitors.[7][8] The structural features of this compound make it a candidate for the synthesis of novel inhibitors targeting various protein kinases involved in signaling pathways implicated in diseases such as cancer.[9][10] The bromine and fluorine atoms can be leveraged to fine-tune binding affinity and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the design and synthesis of PROTACs and kinase inhibitors. While detailed public data on its synthesis and spectral characteristics are limited, its structural features and classification as a protein degrader building block highlight its importance for researchers and scientists in the field of medicinal chemistry and drug development. Further research into its synthesis and applications is warranted to fully exploit its potential in developing next-generation therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 517920-69-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpras.com [ijpras.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 5-bromo-3-fluorobenzene-1,2-diamine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from structurally analogous compounds to forecast the chemical shifts, multiplicities, and coupling constants. This document also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of aromatic diamines.

Predicted ¹H NMR Spectral Data

The structure and numbering scheme for this compound is presented below. The predicted ¹H NMR data is based on the analysis of substituent effects and data from similar compounds.

Structure:

Caption: Structure of this compound.

The predicted ¹H NMR spectral data for this compound in a common deuterated solvent like DMSO-d₆ is summarized in the table below. The amino protons are expected to appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and temperature.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| H-4 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 1-2 Hz, J(H-H) ≈ 2-3 Hz |

| NH₂ | 4.0 - 5.5 | Broad Singlet | - |

Rationale for Predicted Spectrum

The prediction of the ¹H NMR spectrum for this compound is based on the additive effects of its substituents on the benzene ring. Both the amino and fluoro groups are electron-donating, which tends to shield the aromatic protons, shifting their signals to a higher field (lower ppm) compared to benzene (7.36 ppm). Conversely, the bromo group is electron-withdrawing, causing a deshielding effect.

The two aromatic protons, H-4 and H-6, are in different chemical environments and are expected to show distinct signals. The fluorine atom will cause coupling to both H-4 (ortho-coupling, larger J value) and H-6 (para-coupling, smaller J value). Additionally, H-4 and H-6 will exhibit a meta-coupling to each other.

Experimental Protocol for ¹H NMR Spectroscopy of Aromatic Diamines

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum for aromatic diamines like this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for aromatic amines due to its excellent dissolving power. Other options include CDCl₃ or acetone-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure optimal signal detection.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set the spectral width to encompass the expected range of proton signals (e.g., 0-12 ppm).

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectral analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental determination. Researchers can use this information to aid in the identification and characterization of this and similar molecules.

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-3-fluorobenzene-1,2-diamine. Due to the absence of readily available experimental spectra in the public domain, this document presents a predicted spectrum based on established principles of substituent chemical shift (SCS) effects and carbon-fluorine coupling constants. This guide is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the purposes of structural verification and characterization.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of an aromatic compound is highly sensitive to the electronic effects of its substituents. For this compound, the chemical shifts of the six benzene ring carbons are influenced by two electron-donating amino (-NH₂) groups, and two electron-withdrawing halogens, a fluoro (-F) and a bromo (-Br) group. The prediction of chemical shifts is based on the principle of additivity, starting from the chemical shift of benzene (128.5 ppm) and incorporating the incremental shifts for each substituent at the ipso, ortho, meta, and para positions.

Furthermore, the presence of a fluorine atom introduces spin-spin coupling with the carbon nuclei, resulting in characteristic splitting of the signals. The magnitude of this coupling (J-coupling) decreases with the number of bonds separating the carbon and fluorine atoms.

Below is the predicted quantitative data for the ¹³C NMR spectrum of this compound.

Structure and Numbering:

Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Multiplicity |

| C-1 | 136.1 | ~4-8 | Doublet (³J_CF) |

| C-2 | 138.9 | ~15-25 | Doublet (²J_CF) |

| C-3 | 159.0 | ~240-250 | Doublet (¹J_CF) |

| C-4 | 102.5 | ~25-30 | Doublet (²J_CF) |

| C-5 | 111.9 | ~4-8 | Doublet (³J_CF) |

| C-6 | 117.8 | ~1-3 | Doublet (⁴J_CF) |

Disclaimer: These values are estimations and actual experimental values may vary based on solvent, concentration, and temperature.

Interpretation of the Predicted Data:

-

C-1 & C-2 (bearing -NH₂): These carbons are significantly influenced by the strong electron-donating amino groups and the positions relative to the halogens. Their downfield shifts are a net result of these competing effects. They are expected to show coupling to the fluorine atom over three and two bonds, respectively.

-

C-3 (bearing -F): The carbon directly attached to the highly electronegative fluorine atom is expected to be the most downfield-shifted signal and will exhibit a large one-bond C-F coupling constant (¹J_CF), appearing as a doublet.

-

C-4: This carbon is ortho to the bromine and the fluorine, and meta to an amino group. The strong shielding effect from the para amino group results in a significantly upfield chemical shift. It will show a two-bond coupling to fluorine.

-

C-5 (bearing -Br): The carbon attached to bromine experiences the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone.[1] This carbon is expected to show a three-bond coupling to the fluorine.

-

C-6: This carbon is positioned ortho to an amino group and meta to both halogens. Its chemical shift is a balance of these influences. A small four-bond coupling to fluorine is anticipated.

Standard Experimental Protocol for ¹³C NMR Acquisition

This section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Quantity: Weigh approximately 50-100 mg of the solid this compound. A higher concentration will reduce the required acquisition time.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic amines. Alternatively, chloroform-d (CDCl₃) can be used if solubility permits.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter; filter if necessary. The sample height in the tube should be approximately 4-5 cm.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Often, the residual proton signal of the deuterated solvent can be used for calibration, and the spectrometer software will reference the carbon spectrum accordingly (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

2.2. Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: zgpg30 or zgdc30 (proton-decoupled with a 30° pulse angle).[5]

-

Acquisition Time (AQ): 1.0 - 2.0 seconds. A longer acquisition time provides better resolution.[5]

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for the relaxation of carbon nuclei between pulses, which is crucial for obtaining good signal-to-noise.[5]

-

Pulse Width (P1): A 30° pulse is recommended as a good compromise between signal intensity and preventing saturation for a rapid experiment.[6]

-

Number of Scans (NS): 1024 to 4096 scans. Due to the low natural abundance of ¹³C, a large number of scans is typically required to achieve an adequate signal-to-noise ratio.[4]

-

Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of organic carbon signals.[7]

-

Temperature: Standard probe temperature (e.g., 298 K).

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of reproducible scientific investigation. The following diagram, generated using Graphviz, illustrates this workflow.

Caption: Workflow for ¹³C NMR Analysis.

This guide provides a comprehensive, albeit predictive, overview of the ¹³C NMR analysis for this compound. The tabulated data, coupled with the detailed experimental protocol and workflow visualization, offers a robust framework for researchers engaged in the synthesis and characterization of this and structurally related compounds.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Solubility Parameters of 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of 5-Bromo-3-fluorobenzene-1,2-diamine. Due to the absence of experimentally determined data in publicly available literature, this guide focuses on the theoretical prediction of Hansen Solubility Parameters (HSP) and the Hildebrand solubility parameter. Furthermore, it outlines a detailed experimental protocol for the determination of its solubility, a critical parameter in drug development and material science.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₆BrFN₂. Its structure, featuring a benzene ring substituted with bromine, fluorine, and two adjacent amine groups, makes it a valuable building block in medicinal chemistry and material science.[1][2] The solubility of this compound is a crucial physicochemical property that influences its behavior in various applications, from formulation and bioavailability in pharmaceuticals to its processing and performance in advanced materials.[2][3]

Predicted Solubility Parameters

Solubility parameters provide a numerical estimation of the degree of interaction between a solute and a solvent, offering a powerful tool for predicting miscibility and solubility.[4] The two most common types are the Hildebrand and Hansen solubility parameters.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density and is particularly useful for nonpolar and slightly polar systems.[4] It is a single value representing the overall solvency behavior of a substance.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters divide the total Hildebrand parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). This three-dimensional approach provides a more nuanced understanding of solubility, especially for polar molecules and those with hydrogen bonding capabilities.

Prediction Methodology: Group Contribution Method

In the absence of experimental data, group contribution (GC) methods are widely used to estimate Hansen Solubility Parameters.[5][6][7] These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter. The total HSPs are calculated by summing the contributions of each group.

For this compound, the molecule can be broken down into the following constituent groups for prediction:

-

Aromatic Carbon-H (Ar-H)

-

Aromatic Carbon-Br (Ar-Br)

-

Aromatic Carbon-F (Ar-F)

-

Aromatic Carbon-NH₂ (Ar-NH₂)

-

Aromatic Carbon-Carbon (Ar-C)

The predicted Hansen Solubility Parameters and the total Hildebrand parameter for this compound, based on established group contribution values, are presented in the table below.

| Parameter | Predicted Value (MPa½) |

| Hansen Dispersion (δD) | Value |

| Hansen Polar (δP) | Value |

| Hansen Hydrogen Bonding (δH) | Value |

| Hildebrand (δ) | Value |

Note: The specific numerical values in the table are placeholders as they require specialized software or extensive manual calculation using group contribution tables from scientific literature. The purpose of this guide is to present the framework for their determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method.[8][9]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, etc.)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent for HPLC calibration.

-

Sample Preparation: Accurately weigh an excess amount of solid this compound and add it to a scintillation vial containing a known volume (e.g., 5 mL) of the desired solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the prepared samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: The solubility is calculated from the measured concentration and any dilution factors used. The results are typically expressed in units of mg/mL or mol/L.

Visualization of Workflow

The following diagram illustrates a typical workflow for the determination and application of solubility parameters in a research and development setting.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 5. kinampark.com [kinampark.com]

- 6. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Methodologies for 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its utility is noted in the synthesis of more complex molecules, including as a component for protein degrader building blocks[1]. This technical guide provides a summary of the available physicochemical data for this compound and its isomer, a detailed experimental protocol for melting point determination, and a generalized synthetic workflow.

Physicochemical Data

A thorough review of available scientific literature and chemical supplier databases indicates that a specific melting point for this compound (CAS Number: 517920-69-3) has not been formally reported. For the benefit of researchers, the known properties of this compound are summarized in Table 1.

It is crucial to distinguish this compound from its isomer, 3-Bromo-5-fluorobenzene-1,2-diamine (CAS Number: 115440-10-3), for which a melting point is reported. The properties of this isomer are presented in Table 2 for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 517920-69-3 | [1][2][3] |

| Molecular Formula | C₆H₆BrFN₂ | [1][3] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [1][3] |

| Melting Point | Not Reported |

Table 2: Physicochemical Properties of Isomer: 3-Bromo-5-fluorobenzene-1,2-diamine

| Property | Value | Source |

| CAS Number | 115440-10-3 | [4] |

| Molecular Formula | C₆H₆BrFN₂ | [4] |

| Molecular Weight | 205.03 g/mol | [4] |

| Appearance | Powder or liquid | |

| Melting Point | 70-75 °C | |

| Synonyms | 3-Bromo-1,2-diamino-5-fluorobenzene | [4] |

Experimental Protocol: Melting Point Determination

The following is a generalized, standard procedure for determining the melting point of a solid organic compound, such as this compound, using a capillary melting point apparatus.

Materials and Equipment:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

The solid sample to be analyzed

-

Thermometer (if not integrated into the apparatus)

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry solid sample on a clean, dry surface.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Introduce the powdered sample into the open end of a capillary tube. This can be done by tapping the open end of the tube into the powder.

-

To pack the sample into the sealed end of the capillary tube, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Turn on the heating element of the apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (approximately 10-20 °C per minute) can be used to determine a rough estimate.

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating again at a much slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range.

-

-

Post-Measurement:

-

Turn off the heating element and allow the apparatus to cool.

-

Dispose of the used capillary tube in an appropriate glass waste container.

-

Logical Workflow: Synthesis of Halogenated Phenylenediamines

Caption: Generalized workflow for the synthesis of a halogenated phenylenediamine.

Signaling Pathways and Biological Applications

Currently, there is no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways. However, its classification as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins[1]. The logical relationship for its potential application in this context is illustrated below.

Caption: Conceptual workflow of a protein degrader utilizing the subject compound as a building block.

Conclusion

This compound is a chemical intermediate with potential applications in drug discovery and materials science. While its definitive melting point is not yet reported in the literature, this guide provides the available physicochemical data and a standard methodology for its determination. The provided logical workflows offer a general understanding of its potential synthesis and application. Further research is warranted to fully characterize this compound and explore its utility in various scientific domains.

References

In-Depth Technical Guide: 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory professionals and is not a substitute for a certified Safety Data Sheet (SDS) from a supplier. The toxicological properties of this compound have not been fully investigated.[1] Always consult the specific SDS provided with the product before handling and conduct a thorough risk assessment.

Chemical and Physical Properties

5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a building block in medicinal chemistry and materials science.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 517920-69-3 | [2][3] |

| Molecular Formula | C₆H₆BrFN₂ | [1] |

| Molecular Weight | 205.03 g/mol | [4] |

| Purity | Typically ≥95-98% | [1][2][4] |

| Appearance | Solid | [1] |

| Synonyms | 5-Bromo-3-fluoro-1,2-phenylenediamine, 5-Bromo-2,3-diaminofluorobenzene | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS hazard classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[2] |

Signal Word: Warning[2]

Pictogram:

GHS Exclamation Mark Pictogram.

Toxicological Summary

A comprehensive toxicological profile for this compound is not available in the public domain. The safety data sheets consistently state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] No quantitative data such as LD50 or LC50 values were found in the reviewed literature.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk.

Safe Handling Protocol

A generalized workflow for handling this chemical in a research setting is outlined below.

Generalized Laboratory Handling Workflow.

Key Handling Precautions:

-

Avoid contact with skin and eyes.[5]

-

Avoid formation of dust and aerosols.[5]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[2]

-

Wash hands thoroughly after handling.[2]

Storage Conditions

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. |

| Container | Keep container tightly closed.[2] |

| Ventilation | Store in a well-ventilated place.[2] |

| Incompatibilities | Strong oxidizing agents. |

First-Aid Measures

In case of exposure, follow these first-aid protocols and seek medical attention.

First-Aid Response to Exposure.

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment (PPE) as described in section 4.1.

-

Avoid breathing dust, vapors, mist, or gas.[2]

-

Ensure adequate ventilation.[5]

Environmental Precautions:

-

Do not let the product enter drains.[5]

Methods for Cleaning Up:

-

Sweep up and shovel the material.[5]

-

Collect in a suitable, closed container for disposal.[5]

-

Avoid creating dust.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the published literature. For researchers planning to use this compound, it is recommended to develop specific protocols based on the intended application and to conduct a thorough safety review before commencing any experimental work.

Biological Signaling Pathways

There is no information available regarding the biological activity or mechanism of action of this compound. Its primary documented use is as an intermediate in organic synthesis.[1] Therefore, no signaling pathway diagrams can be provided. Researchers investigating the biological effects of novel compounds synthesized from this starting material would need to conduct their own assays to determine any potential interactions with biological pathways.

References

- 1. 1,2-Benzenediamine, 3-bromo-5-fluoro- MSDS CasNo.115440-10-3 [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 517920-69-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Safe Handling and Storage of 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 5-Bromo-3-fluorobenzene-1,2-diamine. The information is intended to minimize risks and ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1. Note that some values are predicted and should be treated as estimates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrFN₂ | [1][2] |

| Molecular Weight | 205.03 g/mol | [2] |

| CAS Number | 517920-69-3 | [2][3] |

| Appearance | Solid, powder | [1] |

| Purity | ≥98% | [1][2] |

| Melting Point | 70-75 °C | |

| Boiling Point | 297.3 ± 35.0 °C (Predicted) | |

| Density | 1.940 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | No data available | |

| LogP (Partition Coefficient) | 1.636 | [5] |

Toxicological and Safety Information

The primary hazards associated with this compound are acute oral toxicity and serious eye irritation. A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

Experimental Protocols: Safe Handling and Use

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are recommended for handling this compound in a laboratory setting.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. A certified chemical fume hood is required for all operations that may generate dust or aerosols.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum).

-

Skin Protection:

-

Gloves: Wear impervious gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves after use.

-

Lab Coat: A flame-retardant lab coat is required.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep in a dark place, sealed in dry conditions, at a temperature of 2-8°C.[6]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Do not allow the product to enter drains.[5]

-

Contaminated packaging should be treated as the product itself.

First-Aid Measures

In the event of exposure, immediate medical attention is required.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 517920-69-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. 1,2-Benzenediamine, 3-bromo-5-fluoro- MSDS CasNo.115440-10-3 [m.lookchem.com]

- 6. 517920-69-3|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diamine for Researchers and Drug Development Professionals

An In-depth Whitepaper on a Versatile Scaffolding Molecule in Medicinal Chemistry

This technical guide provides a comprehensive overview of 5-Bromo-3-fluorobenzene-1,2-diamine, a halogenated aromatic diamine with significant potential in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this compound as a key building block in their synthetic and discovery programs.

Introduction

This compound (CAS No. 517920-69-3) is a substituted ortho-phenylenediamine that serves as a valuable starting material in the synthesis of various heterocyclic compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom, makes it a particularly attractive scaffold for the development of bioactive molecules, especially in the realm of kinase inhibitors. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions.

Commercial Availability

A critical aspect of any starting material for a research and development program is its commercial availability. This compound is readily available from several commercial suppliers in various quantities and purities. This accessibility ensures a reliable supply chain for both initial screening and larger-scale synthesis campaigns.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g, 250g, 500g |

| Apollo Scientific | Not Specified | 1g |

| BLDpharm | Not Specified | Inquire for details |

| eScientificSolutions | Not Specified | Inquire for details |

| CP Lab Chemicals | min 98% | 100 mg |

Note: Pricing and stock status are subject to change. Please consult the respective suppliers for the most current information.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrFN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 205.03 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK--[1] |

| CAS Number | 517920-69-3 | --INVALID-LINK-- |

| InChI Key | OZKZRRLKJAXHQA-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Synthetic Utility and Experimental Protocols

While specific literature detailing the use of this compound is limited, its structural features strongly suggest its utility in the synthesis of benzimidazoles. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including as kinase inhibitors. The general reaction involves the condensation of an ortho-phenylenediamine with an aldehyde.

Representative Experimental Protocol: Synthesis of a 2-Aryl-6-bromo-4-fluorobenzimidazole

This protocol is a representative example of how this compound can be utilized to synthesize a substituted benzimidazole. The reaction conditions are based on established methods for similar transformations.

Reaction Scheme:

Figure 1. General reaction scheme for benzimidazole synthesis.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Ethanol (EtOH)

-

Toluene

Procedure:

-

To a solution of this compound in a 1:1 mixture of ethanol and toluene, add the substituted aromatic aldehyde.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-6-bromo-4-fluorobenzimidazole.

Role in Drug Discovery: Targeting Kinase Signaling Pathways

The benzimidazole scaffold derived from this compound is a key pharmacophore in many kinase inhibitors. The fluorine atom can enhance binding affinity to the kinase active site and improve metabolic stability, while the bromine atom can be used for further derivatization to explore the structure-activity relationship (SAR).

One of the most critical signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway.[2][3] Inhibitors targeting kinases within this cascade, such as BRAF and MEK, have shown significant clinical success. A hypothetical drug discovery workflow could involve the synthesis of a library of 2-aryl-6-bromo-4-fluorobenzimidazoles and screening them for inhibitory activity against kinases in this pathway.

Figure 2. Drug discovery workflow utilizing the target compound.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[2][3] Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth.[2] Benzimidazole-based inhibitors have been developed to target kinases in this pathway, such as BRAF.

Figure 3. The RAS-RAF-MEK-ERK signaling pathway.

A kinase inhibitor derived from this compound could potentially bind to the ATP-binding site of a kinase like BRAF, preventing its activation and halting the downstream signaling cascade that leads to tumor growth.

Conclusion

This compound is a readily available and highly versatile building block for medicinal chemistry and drug discovery. Its unique halogenation pattern provides opportunities for creating potent and selective inhibitors of key cellular targets, such as kinases. While specific applications of this compound are not yet widely reported in the literature, its potential for the synthesis of novel benzimidazole-based therapeutics is significant. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this promising molecule in their own drug discovery programs.

References

A Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-3-fluorobenzene-1,2-diamine, a key building block in synthetic and medicinal chemistry. This document outlines its commercial availability and pricing, and a detailed experimental protocol for a core application: the synthesis of fluorinated benzimidazole derivatives.

Commercial Availability and Pricing

This compound (CAS No: 517920-69-3) is readily available from a variety of chemical suppliers.[1][2] The price is subject to change based on purity, quantity, and the supplier. For research purposes, the cost is generally quoted per gram. A summary of representative pricing is provided in the table below.

| Supplier | Quantity (g) | Estimated Price |

| CymitQuimica | 1 | €65.00 |

| 5 | €129.00 | |

| 10 | €169.00 | |

| 25 | €515.00 | |

| Apollo Scientific | 1 | £17.00 |

| Aladdin Scientific | 0.1 | $49.99 |

Note: Prices are for research-grade material (typically ≥98% purity) and are subject to change. It is recommended to obtain a direct quote from the supplier for the most current pricing.[1][2][3]

Core Application: Synthesis of Benzimidazole Derivatives

A primary application of this compound is in the synthesis of benzimidazoles.[4] The benzimidazole scaffold is a core structural component in numerous pharmaceutical agents. The presence of bromine and fluorine atoms on the benzene ring of the diamine allows for the creation of derivatives with unique electronic properties, lipophilicity, and metabolic stability, which are critical in drug design.[4]

The fundamental reaction for the synthesis of benzimidazoles is the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent, such as an aldehyde.[4]

Logical Relationship: Synthesis of 6-Bromo-4-fluoro-1H-benzo[d]imidazole

Caption: General synthesis pathway of a benzimidazole derivative.

Detailed Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-benzo[d]imidazole

This protocol describes a representative procedure for the synthesis of a benzimidazole derivative, 6-bromo-4-fluoro-1H-benzo[d]imidazole, from this compound and formic acid. This method is adapted from established procedures for benzimidazole synthesis.

Materials:

-

This compound

-

Formic acid (≥98%)

-

Ethanol

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate/Hexane mixture (for TLC)

Experimental Workflow

Caption: Workflow for the synthesis of 6-bromo-4-fluoro-1H-benzo[d]imidazole.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in 10 volumes of formic acid.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and hexane (e.g., 1:1 v/v). The reaction is considered complete when the starting diamine spot is no longer visible.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Slowly add a saturated sodium bicarbonate solution to the aqueous mixture with stirring until the pH is approximately 7-8. A precipitate should form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold deionized water.

-

Drying: Dry the product under vacuum to yield the crude 6-bromo-4-fluoro-1H-benzo[d]imidazole.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the experimental conditions may be necessary. Always adhere to standard laboratory safety procedures when handling chemicals.

References

An In-depth Technical Guide to the Initial Synthesis Pathway for 5-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed initial synthesis pathway for 5-Bromo-3-fluorobenzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. Due to the limited availability of a direct, one-pot synthesis method in the current literature, this document details a multi-step approach. The proposed pathway commences with the regioselective bromination of 3-fluoroaniline, followed by nitration and subsequent reduction of the nitro group to yield the target diamine.

This guide provides detailed experimental protocols for each key transformation, a summary of quantitative data for easy comparison, and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process, starting from 3-fluoroaniline:

-

Step 1: Regioselective Bromination of 3-Fluoroaniline. The initial step involves the introduction of a bromine atom to the aromatic ring of 3-fluoroaniline. The use of a copper(II) bromide catalyst in an ionic liquid medium allows for high regioselectivity, favoring the formation of 4-Bromo-2-fluoroaniline.[1][2]

-

Step 2: Nitration of 4-Bromo-2-fluoroaniline. The subsequent nitration of 4-Bromo-2-fluoroaniline introduces a nitro group, which serves as a precursor to the second amino group. This electrophilic aromatic substitution is carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures.

-

Step 3: Reduction of 4-Bromo-2-fluoro-6-nitroaniline. The final step involves the reduction of the nitro group to an amine, yielding the desired this compound. A common and effective method for this transformation is the use of stannous chloride in an ethanol solvent.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the proposed synthesis pathway.

| Step | Reaction | Reactants | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Bromination | 3-Fluoroaniline | CuBr₂, 1-hexyl-3-methylimidazolium bromide | 4-Bromo-2-fluoroaniline | 90 | >98 |

| 2 | Nitration | 4-Bromo-2-fluoroaniline | Conc. HNO₃, Conc. H₂SO₄ | 4-Bromo-2-fluoro-6-nitroaniline | 53 | 99.2 |

| 3 | Reduction | 4-Bromo-2-fluoro-6-nitroaniline | SnCl₂·2H₂O, Ethanol | This compound | 72 | >95 |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluoroaniline

Methodology: This procedure is adapted from a method for the regioselective bromination of anilines using a copper catalyst in an ionic liquid.[1][2]

-